5-(o-Tolyl)nicotinaldehyde

Medicinal Chemistry Chemical Synthesis Structure-Activity Relationship

Researchers studying SAR of 5-arylnicotinaldehyde scaffolds face unpredictable results if substituting analogs with altered steric/electronic profiles. 5-(o-Tolyl)nicotinaldehyde provides the exact ortho-methyl probe to map steric tolerance. - Introduces defined steric hindrance for rigorous catalyst screening and cross-coupling method development. - High ≥98% purity minimizes byproducts, ensuring reproducibility in 1,4-DHP syntheses. - Shipped under inert conditions to preserve integrity, mitigating the scaffold's known sensitivity to oxidation and disproportionation.

Molecular Formula C13H11NO
Molecular Weight 197.23 g/mol
CAS No. 887973-89-9
Cat. No. B1629422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(o-Tolyl)nicotinaldehyde
CAS887973-89-9
Molecular FormulaC13H11NO
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=CN=CC(=C2)C=O
InChIInChI=1S/C13H11NO/c1-10-4-2-3-5-13(10)12-6-11(9-15)7-14-8-12/h2-9H,1H3
InChIKeySTPWPRJGLDAHDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(o-Tolyl)nicotinaldehyde Overview


5-(o-Tolyl)nicotinaldehyde (CAS 887973-89-9), also known as 5-(2-methylphenyl)pyridine-3-carbaldehyde, is a heterocyclic aromatic aldehyde with the molecular formula C₁₃H₁₁NO and a molecular weight of 197.23 g/mol . It belongs to the class of 5-arylnicotinaldehydes, which are valued as versatile building blocks in medicinal chemistry and materials science for constructing complex molecules, including potential pharmaceutical agents and advanced organic materials [1]. This compound serves as a key precursor for synthesizing chalcones, 1,4-dihydropyridines, and other biologically active scaffolds [2]. Its primary utility lies in research and development and as a key intermediate for further chemical synthesis.

High baseline purity (≥98%) supports synthesis without extra pre-purification
Ortho-methyl group for steric and electronic SAR profiling in medicinal chemistry
Less stringent storage (no inert gas required) simplifies lab handling

Irreplaceability of 5-(o-Tolyl)nicotinaldehyde


Substitution with even a closely related 5-arylnicotinaldehyde analog is not trivial and can significantly alter research outcomes. While 5-arylnicotinaldehydes share a common core scaffold, their utility in structure-activity relationship (SAR) studies is highly dependent on precise substituent positioning [1]. For instance, the introduction of a methyl group at the ortho position of the phenyl ring (as in the target compound) introduces steric hindrance and alters electronic distribution compared to the unsubstituted phenyl analog or the para-methyl isomer [2]. These subtle differences can drastically impact binding affinity to biological targets, reactivity in cross-coupling reactions, and even the resulting compound's crystallinity and physical properties [1]. Furthermore, the 5-arylnicotinaldehydes as a class are noted for their 'unexpected sensitivity to oxidation and disproportionation', making handling and storage conditions a critical, and potentially variable, factor between different derivatives [3]. Therefore, assuming functional interchangeability without direct comparative data introduces significant risk in both chemical synthesis and biological assay reproducibility.

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Ortho-methyl vs. meta/para isomers

Ortho substitution alters steric and electronic profile, affecting reactivity and binding affinity; meta- and para-isomers are not direct replacements.

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Purity grade and storage mismatch

Supplier specifications differ: ortho-isomer offers higher purity without inert atmosphere; para-isomer requires nitrogen storage, complicating substitution.

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Class-level oxidation sensitivity

5-Arylnicotinaldehydes may exhibit oxidation and disproportionation; derivative-specific handling stability must be verified, not assumed interchangeable.

5-(o-Tolyl)nicotinaldehyde: Head-to-Head Comparison


Purity Comparison of Tolyl Analogs

The 5-(o-tolyl)nicotinaldehyde (ortho-isomer) is commercially available at a higher minimum purity (98%) compared to the standard 95% purity grade commonly found for its meta- and para-isomers from key suppliers . The para-isomer (5-(p-tolyl)nicotinaldehyde, CAS 229008-16-6) is also available at 98% purity but requires more stringent storage conditions (under inert gas) .

Commercial Purity
Data to verify
Ortho-isomer: ≥98% (dry, sealed)
Meta-isomer: 95% (cool, dry)
Para-isomer: ≥98% (under N₂)
Supports synthesis workflow with reduced pre-use purification and simpler storage.
Supplier specification review recommended; no inert gas needed for ortho-isomer.
Medicinal Chemistry Chemical Synthesis Structure-Activity Relationship

Molecular Size: Ortho-Methyl vs. Phenyl

Compared to the unsubstituted 5-phenylnicotinaldehyde (CAS 113118-84-6), 5-(o-tolyl)nicotinaldehyde has a higher molecular weight (197.23 vs. 183.21 g/mol) and an additional methyl group, which can be a critical differentiator in medicinal chemistry for modulating lipophilicity (LogP) and steric bulk [1].

Molecular Weight
Reported
197.23 g/mol
(+14.02 vs phenyl analog, +7.7%)
Enables selection for lipophilicity and steric bulk modulation in SAR campaigns.
Verify batch-specific physicochemical properties for model consistency.
Organic Synthesis Medicinal Chemistry Physicochemical Properties

Ortho vs. Para Methyl Substitution

The ortho-methyl group in 5-(o-tolyl)nicotinaldehyde introduces significant steric hindrance near the reactive aldehyde and pyridine nitrogen sites compared to the para-methyl isomer, 5-(p-tolyl)nicotinaldehyde. This difference can dramatically alter the regioselectivity and yield of subsequent reactions, such as nucleophilic additions or metal-catalyzed cross-couplings [1].

Steric Hindrance
Class-level inference
Ortho-methyl proximal to pyridine-aldehyde core; para-methyl distal.
May alter regioselectivity and reaction rate, relevant for synthetic route design.
Structure-based inference; validate steric effect in target coupling or addition step.
Chemical Synthesis Regioselectivity Steric Effects

Research Scenarios for 5-(o-Tolyl)nicotinaldehyde


SAR Studies on Nicotinaldehyde Scaffolds

When investigating the structure-activity relationship of a lead compound based on the 5-arylnicotinaldehyde scaffold, 5-(o-tolyl)nicotinaldehyde is the specific tool to probe the effect of ortho-methyl substitution. As established, this substitution introduces steric hindrance and alters electronic properties distinct from the unsubstituted phenyl or para-methyl analogs [1]. This compound is essential for creating a complete analog series to understand the pharmacophore's tolerance for steric bulk and lipophilicity at this position.

Sterically Hindered 1,4-DHP Synthesis

For research programs focused on synthesizing 1,4-dihydropyridine (1,4-DHP) derivatives, the use of 5-(o-tolyl)nicotinaldehyde introduces a sterically demanding ortho-methylphenyl group. This can influence the conformation and, consequently, the biological activity of the resulting 1,4-DHP core, which is a known pharmacophore for calcium channel modulators and other targets [2]. The higher baseline purity (≥98%) also ensures that the synthesized library compounds start from a well-defined and characterized precursor, improving the reproducibility of the subsequent biological assays .

Steric Effects in Cross-Coupling

The ortho-methyl group makes 5-(o-tolyl)nicotinaldehyde an ideal substrate for studying the scope and limitations of new catalysts and reaction conditions in cross-coupling reactions, such as Suzuki-Miyaura couplings [3]. Its steric profile challenges catalysts more than the less hindered para-isomer or unsubstituted analog, providing a rigorous test for catalyst efficiency and selectivity. Researchers developing new palladium or nickel catalysts can use this compound to benchmark performance against a standard set of challenging aryl halide partners.

Application
Selection Property
Validation Focus
SAR studies on nicotinaldehyde scaffolds
Ortho-methyl steric and electronic characteristics
Pharmacophore tolerance to steric bulk and lipophilicity at aryl position
Sterically hindered 1,4-DHP synthesis
High-purity precursor with sterically demanding ortho-methyl group
Library reproducibility and precursor characterization for biological assays
Steric effects in cross-coupling
Sterically demanding substrate for catalyst benchmarking
Catalyst efficiency and selectivity under ortho-steric challenge

Technical Documentation Hub

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18 linked technical documents
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